Isopropyl-(6-methoxy-pyridin-3-yl)-amine
Description
Isopropyl-(6-methoxy-pyridin-3-yl)-amine is a secondary amine featuring an isopropyl group attached to the 3-position of a pyridine ring substituted with a methoxy group at the 6-position. This structural configuration imparts unique electronic and steric properties, making it a versatile intermediate in pharmaceutical and materials chemistry. For instance, copper-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination, as seen in ) or nucleophilic aromatic substitution () are common methods for introducing amine functionalities to heteroaromatic systems .
The compound’s molecular weight is estimated to be ~166.22 g/mol (C₉H₁₄N₂O), though experimental confirmation is required. Spectral characterization (e.g., $^1$H NMR) would show distinct signals for the methoxy group (~δ 3.8–4.0 ppm) and isopropyl protons (~δ 1.2–1.4 ppm for CH₃ and δ 3.5–4.0 ppm for NCH) .
Properties
Molecular Formula |
C9H14N2O |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
6-methoxy-N-propan-2-ylpyridin-3-amine |
InChI |
InChI=1S/C9H14N2O/c1-7(2)11-8-4-5-9(12-3)10-6-8/h4-7,11H,1-3H3 |
InChI Key |
SXUIRUIDLQOWDL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=CN=C(C=C1)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Selected Pyridinamine Derivatives
Pharmacological and Industrial Relevance
- Biological Activity: highlights a structurally related compound, N-ethyl-2-(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino-N-pyridin-3-ylmethyl-acetamide (EMPA), which acts as a selective orexin receptor antagonist. This suggests that this compound derivatives could exhibit neuropharmacological activity .
- Synthetic Utility : The methoxy-pyridinamine scaffold is prevalent in agrochemicals and pharmaceuticals. For example, N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine () demonstrates the use of pyridinamine intermediates in heterocyclic synthesis .
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